Product packaging for 3-Acetyl-5-ethyloxazol-2(3H)-one(Cat. No.:)

3-Acetyl-5-ethyloxazol-2(3H)-one

Cat. No.: B12864789
M. Wt: 155.15 g/mol
InChI Key: KAPQFZKZCNHHFA-UHFFFAOYSA-N
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Description

3-Acetyl-5-ethyloxazol-2(3H)-one is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is characterized by its oxazolone core structure, a five-membered heterocyclic ring known to exist in different isomeric forms and frequently investigated as a key synthetic intermediate in organic and medicinal chemistry research . This specific derivative is provided with a high level of purity (97%) suitable for research and development applications . As a building block, oxazolone derivatives are of significant interest in various scientific fields, including the synthesis of novel compounds and materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers can utilize this compound to explore its potential reactivity and applications in chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B12864789 3-Acetyl-5-ethyloxazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-acetyl-5-ethyl-1,3-oxazol-2-one

InChI

InChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3

InChI Key

KAPQFZKZCNHHFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)O1)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Oxazol 2 3h One Frameworks, Including 3 Acetyl 5 Ethyloxazol 2 3h One Precursors

Catalytic Strategies in Oxazol-2(3H)-one Synthesis

Modern synthetic chemistry heavily relies on catalytic transformations to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the oxazol-2(3H)-one core has significantly benefited from the application of various metal catalysts, which facilitate key bond-forming and cyclization reactions.

Gold-Catalyzed Cycloisomerizations and Transformations for Oxazolone (B7731731) Derivatives

Gold catalysis has emerged as a powerful tool for the cyclization of substrates containing alkynes, such as ynamides (amines substituted with an alkyne group and an electron-withdrawing group). frontiersin.org The activation of the alkyne moiety by a gold catalyst generates highly electrophilic intermediates, which can be trapped intramolecularly by a nucleophile to form the heterocyclic ring.

One prominent strategy involves the gold-catalyzed cycloisomerization of N-alkynyl carbamates. researchgate.net In a typical reaction, a gold(I) catalyst activates the alkyne, leading to the formation of a keteniminium ion intermediate. The carbamate's oxygen atom then acts as an intramolecular nucleophile, attacking the keteniminium to forge the oxazolone ring. ulb.ac.be This methodology offers an atom-economical route to 2,5-disubstituted oxazoles, which proceeds through an alkylidene oxazoline (B21484) intermediate that subsequently undergoes autoxidation. niscpr.res.in

Research has also demonstrated the gold-catalyzed cyclization of acetylenic oximes, although in some cases, only the Z-isomer undergoes cyclization efficiently. mdpi.com Furthermore, gold catalysis has been employed in cascade reactions, such as the cyclization/carbonylation of diynes containing an amide group, to produce complex heterocyclic systems. frontiersin.org

Table 1: Examples of Gold-Catalyzed Reactions for Oxazolone Precursor Synthesis

Starting Material Catalyst Product Type Key Feature Reference
N-Alkynyl Carbamates Gold(I) Complexes Oxazol-2(3H)-ones Intramolecular cyclization via keteniminium ion. researchgate.netulb.ac.be
Propargylic Amides AuCl3 2,5-Disubstituted Oxazoles Atom-economic approach via alkylidene oxazolines. niscpr.res.in

Palladium-Catalyzed Cyclizations and Functionalizations for Oxazolone Derivatives

Palladium catalysis provides a complementary and highly effective approach to oxazolone synthesis. These methods often involve the intramolecular cyclization of functionalized ynamides or cascade reactions that build the heterocyclic core while introducing additional functionality. nih.govacs.org

A notable methodology is the palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates in the presence of copper halides (CuCl₂ or CuBr₂). researchgate.netnih.govacs.org This reaction, typically catalyzed by Pd(PPh₃)₄, produces 4-halo-oxazolones with good tolerance for various functional groups. nih.govacs.org These halogenated oxazolones are valuable precursors for further diversification, as they can undergo subsequent palladium-catalyzed cross-coupling reactions to yield 3,4,5-trisubstituted oxazolones. researchgate.netnih.govacs.org

Another strategy involves a palladium-catalyzed/copper-mediated cascade oxidative cyclization, which can be used to synthesize trisubstituted oxazoles through the formation of C-N and C-O bonds. rsc.orgnih.gov In some protocols, palladium catalysts like Pd(MeCN)₂Cl₂ can be used to generate 3,4,5-trisubstituted oxazolones from ynamides and allyl chlorides, demonstrating the versatility of palladium in constructing highly substituted frameworks. psu.edu

Table 2: Overview of Palladium-Catalyzed Oxazolone Synthesis

Substrate Catalyst System Product Significance Reference
N-alkynyl alkyloxycarbamates Pd(PPh₃)₄ / CuX₂ (X=Cl, Br) 4-Halo-oxazolones Mild and efficient route to functionalizable oxazolones. nih.govacs.org
Enamides Pd-catalyst / Cu-mediator Trisubstituted Oxazoles Cascade oxidative cyclization. rsc.orgnih.gov

Bimetallic Synergistic Catalysis Systems in Oxazolone Synthesis

Bimetallic catalysis, where two different metals work in concert, offers unique advantages in terms of reactivity and selectivity, often enabling transformations not possible with a single catalyst. acs.orgnih.gov The synthesis of oxazolones has benefited from this synergistic approach, particularly through the combination of gold and palladium. acs.orgnih.gov

A detailed study using Density Functional Theory (DFT) calculations has elucidated the mechanism of oxazolone synthesis from N-alkynyl carbamates using a AuCl(PMe₃)/AgOTf-Pd(0) bimetallic system. acs.orgnih.gov The reaction pathway involves a "catalyzed catalysis" process. It begins with a gold-catalyzed cycloisomerization of the N-alkynyl carbamate (B1207046) to form a five-membered intermediate. acs.orgnih.gov This is followed by a palladium(0)-catalyzed cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination, with the latter being the rate-determining step. acs.orgnih.gov The transmetalation step requires both the palladium catalyst and a chloride ion bridge, highlighting the intricate cooperation between the two metal systems. acs.orgnih.gov This research also suggested that a cheaper silver-based compound, AgCl(PMe₃), could potentially replace the gold component. acs.orgnih.gov

The synergy between different metals, such as palladium and rhodium supported on silica, has also been explored for other catalytic reactions, confirming that bimetallic systems can exhibit enhanced activity compared to their monometallic counterparts. rsc.org

Mechanistic Investigations of Catalytic Pathways via Computational Methods

Computational methods, especially Density Functional Theory (DFT), are indispensable for understanding the intricate mechanisms of catalytic reactions. acs.orgnih.govresearchgate.net These studies provide detailed insights into reaction pathways, transition states, and the roles of various components in the catalytic cycle, which is crucial for catalyst design and reaction optimization.

For the bimetallic Au-Pd catalyzed synthesis of oxazolones, DFT calculations revealed that the reaction initiates with Au-catalyzed cycloisomerization, followed by a Pd-catalyzed cycle. acs.orgnih.gov These computational models confirmed that reductive elimination is the rate-limiting step and identified the crucial role of the chloride ion as a bridge during transmetalation. acs.orgnih.gov

Computational studies have also been applied to analyze the reaction pathways between unsaturated Fischer carbenes and trifluoromethyloxazolones. researchgate.net These investigations found that the oxazolone ionic form, rather than the dipolar münchnone form, is the reactive species. researchgate.net Such insights into reactivity and selectivity are vital for predicting reaction outcomes and designing new synthetic routes. Furthermore, computational approaches are frequently used to determine reaction mechanisms and explain the stereochemical outcomes in organocatalytic reactions involving oxazolones, often in an integrated approach with experimental and spectroscopic methods. mdpi.com

Metal-Free and Green Chemistry Approaches to Oxazol-2(3H)-one Derivatives

While metal catalysis is powerful, the development of metal-free and green synthetic methods is of growing importance to minimize cost, toxicity, and environmental impact. These approaches often utilize organocatalysts or rely on the inherent reactivity of the substrates under specific conditions.

N-H Insertion Strategies for Oxazolone Ring Formation

A key metal-free strategy for forming the oxazolone ring involves N-H insertion reactions, particularly using diazocarbonyl compounds as precursors. psu.edu This approach is an alternative to metal-catalyzed cycloadditions. mdpi.com

In one such method, diazocarbonyl compounds react with a carbamate, like phenyl carbamate, in an N-H insertion reaction. psu.edu The resulting intermediate can then be induced to cyclize to the oxazolone product upon treatment with a mild base. psu.edu This strategy has also been adapted for solid-phase organic synthesis, which is beneficial for creating libraries of diverse molecules. psu.edu The related N-H insertion of a metal carbene into an amide, followed by cyclodehydration, is a well-established method for synthesizing the isomeric oxazole (B20620) ring, demonstrating the versatility of the insertion concept. mdpi.com

Catalyst-Free Tandem Rearrangement/Aziridination/Ring-Expansion Reactions for Oxazol-2(3H)-ones

A notable advancement in the synthesis of oxazol-2(3H)-ones is the development of a catalyst-free tandem reaction involving readily available diazo compounds and sulfilimines. rsc.orgrsc.org This methodology circumvents the need for high temperatures or metal catalysts, which are often required in classical synthetic routes. rsc.orgresearchgate.net The reaction proceeds through a sequence of rearrangement, aziridination, and ring-expansion to yield the desired oxazol-2(3H)-one derivatives. rsc.orgrsc.org

The process is initiated by the reaction of a dicarbonyl diazo compound with a sulfilimine. rsc.org This leads to the formation of an aziridine (B145994) intermediate, which then undergoes a selective ring-expansion to form the oxazol-2(3H)-one ring system. rsc.org This method has been shown to be scalable and tolerates a variety of functional groups, making it a versatile tool for the synthesis of diverse oxazolone structures. rsc.org The reaction's efficiency and mild conditions present a promising alternative for constructing these heterocyclic frameworks. rsc.org

Detailed studies have explored the scope of this reaction with respect to both the diazo compound and the sulfilimine, demonstrating its broad applicability. rsc.org The table below summarizes the synthesis of various oxazol-2(3H)-one derivatives using this catalyst-free approach.

Diazo Compound (R group)SulfilimineProductYield (%)
PhN-phenyl sulfilimine3-acetyl-5-phenyl-1,3-oxazol-2-one81
MeN-phenyl sulfilimine3-acetyl-5-methyl-1,3-oxazol-2-one-
Various aryl and alkyl groupsVarious sulfiliminesCorresponding oxazol-2(3H)-onesHigh

Data sourced from studies on catalyst-free synthesis of oxazol-2(3H)-ones. rsc.org

Multicomponent Reaction Protocols and Mechanochemical Synthesis of Azlactones (4-arylidene-2-phenyl-5(4H)-oxazolones)

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. bohrium.com In the context of oxazolone synthesis, MCRs have been successfully employed for the preparation of azlactones, specifically 4-arylidene-2-phenyl-5(4H)-oxazolones. bohrium.com These compounds are not only valuable in their own right, exhibiting a range of pharmaceutical properties, but also serve as important synthons for amino acids and peptides. bohrium.com

A particularly innovative approach combines the principles of MCRs with mechanochemistry, a solvent-free technique that utilizes mechanical force to initiate chemical reactions. bohrium.comrsc.org This "grindstone" method involves the mechanochemical grinding of glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and fused sodium acetate (B1210297) with a few drops of acetic anhydride. bohrium.com This process is environmentally friendly, atom-economical, and requires no external heating. bohrium.com

The mechanochemical synthesis of azlactones has been shown to be highly efficient, often resulting in higher yields and shorter reaction times compared to conventional solution-phase methods. bohrium.com The table below presents a comparison of yields for the synthesis of various azlactones via mechanochemical and conventional methods.

Aromatic AldehydeMechanochemical Yield (%)Conventional Yield (%)
Benzaldehyde9075
4-Chlorobenzaldehyde9280
4-Methoxybenzaldehyde8872
4-Nitrobenzaldehyde8570

Data adapted from studies on the multicomponent mechanochemical synthesis of azlactones. bohrium.comresearchgate.net

Solid-Phase Synthetic Techniques for Oxazolone Array Generation

Solid-phase synthesis, a technique originally developed for peptide synthesis by R. Bruce Merrifield, has been adapted for the generation of libraries of diverse small molecules, including those based on the oxazolone framework. google.comwikipedia.org This methodology involves covalently attaching molecules to a solid support and carrying out sequential reactions in a single vessel. wikipedia.org Key advantages of this approach include the ability to drive reactions to completion using excess reagents and the simplification of purification processes, as impurities can be washed away from the resin-bound product. wikipedia.org

The generation of oxazolone arrays on a solid phase allows for the rapid production of a large number of derivatives for screening in drug discovery and materials science. google.comgoogle.com The "azirine/oxazolone method" has been successfully applied under solid-phase conditions, demonstrating that 2H-azirin-3-amines can react effectively with resin-bound carboxylic acids. uzh.ch The choice of linker, which connects the initial molecule to the solid support, is critical and must be stable throughout the synthetic sequence but cleavable under specific conditions to release the final product. uzh.ch

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Oxazol-2(3H)-ones

The development of synthetic methods that allow for precise control over the chemo-, regio-, and stereoselectivity of a reaction is a central goal in modern organic synthesis. mdpi.com Such control is crucial for the efficient synthesis of complex molecules with specific biological activities. For the oxazol-2(3H)-one framework, various strategies have been developed to introduce substituents at specific positions with high selectivity. chinesechemsoc.orgnih.gov

For instance, palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates provides a route to 4-halo-oxazolones. researchgate.net These halogenated products can then serve as versatile precursors for further functionalization through cross-coupling reactions, allowing for the synthesis of 3,4,5-trisubstituted oxazolones. researchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of substituted heterocyclic compounds. mdpi.com While specific examples for 3-acetyl-5-ethyloxazol-2(3H)-one are not detailed in the provided context, the principles of using chiral catalysts to induce enantioselectivity in the formation of related heterocyclic systems like isoindolinones are well-established and can be conceptually extended to the synthesis of chiral oxazol-2(3H)-ones. mdpi.com

Chemical Reactivity and Transformation Pathways of Oxazol 2 3h One Systems

Ring-Opening Reactions and Subsequent Derivatizations

The oxazol-2(3H)-one ring is susceptible to cleavage under various conditions, leading to the formation of valuable acyclic intermediates that can be further derivatized. The most common ring-opening strategy involves the hydrolysis or alcoholysis of the cyclic carbamate (B1207046) functionality. This process is often catalyzed by acids or bases and results in the formation of β-amino alcohol derivatives.

For instance, the hydrolysis of the oxazol-2(3H)-one ring can provide access to α-hydroxy-β-amino esters, which are important building blocks in organic synthesis. diva-portal.org The reaction typically proceeds via nucleophilic attack at the carbonyl carbon (C2), leading to the cleavage of the O1-C2 bond. The stability of the resulting intermediate and the reaction conditions will dictate the final product.

Subsequent derivatizations of the ring-opened products can lead to a diverse array of functionalized molecules. For example, the resulting amino and hydroxyl groups can be selectively protected or functionalized to introduce new chemical moieties, paving the way for the synthesis of more complex molecular architectures.

Nucleophilic Additions to the Oxazolone (B7731731) Ring and Substituent Effects

The electrophilic nature of the carbonyl carbon (C2) and the C4 and C5 positions of the oxazol-2(3H)-one ring makes them susceptible to nucleophilic attack. The regioselectivity of the addition is influenced by the nature of the nucleophile and the substitution pattern on the ring.

Strong nucleophiles tend to attack the carbonyl carbon, leading to either ring-opening or the formation of tetrahedral intermediates. Softer nucleophiles may preferentially add to the C4 or C5 positions, particularly if these positions are activated by electron-withdrawing groups.

The substituents on the oxazol-2(3H)-one ring play a crucial role in modulating its reactivity towards nucleophiles. masterorganicchemistry.com Electron-withdrawing groups, such as the acetyl group at the N3 position in 3-Acetyl-5-ethyloxazol-2(3H)-one, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com Conversely, electron-donating groups would decrease the reactivity of the carbonyl group. The ethyl group at the C5 position can exert steric effects, potentially hindering the approach of bulky nucleophiles to this position. youtube.com

The table below summarizes the expected effects of substituents on the reactivity of the oxazol-2(3H)-one ring towards nucleophiles.

Substituent PositionSubstituent TypeEffect on Reactivity
N3Electron-withdrawing (e.g., Acetyl)Increases electrophilicity of C2
C4/C5Electron-withdrawingActivates the double bond for conjugate addition
C4/C5Electron-donatingDeactivates the double bond for conjugate addition
C4/C5Bulky groupsSteric hindrance to nucleophilic attack

Application of Oxazolones as Versatile Synthetic Intermediates for Complex Molecule Synthesis

Oxazol-2(3H)-ones are valuable synthetic intermediates for the preparation of a wide range of biologically important molecules, including amino alcohols, amides, amino acids, peptides, and imidazolinones. biointerfaceresearch.com

Amino Alcohols: As mentioned in section 3.1, the ring-opening of oxazol-2(3H)-ones provides a direct route to β-amino alcohols. diva-portal.orgwmich.eduacs.org These compounds are important chiral building blocks for the synthesis of natural products and pharmaceuticals.

Amides: The reaction of oxazol-2(3H)-ones with amines can lead to the formation of amides. This transformation can proceed through a ring-opening-acylation sequence. The versatility of this approach allows for the synthesis of a diverse library of amide derivatives. hilarispublisher.comresearchgate.netrsc.org

Amino Acids: Oxazolones, particularly 2-phenyl-5(4H)-oxazolones (azlactones), are well-known precursors for the synthesis of α-amino acids. rsc.org While this compound is a different isomer, related oxazolone chemistry highlights their potential in amino acid synthesis. The introduction of various substituents at the C4 position of the oxazolone ring, followed by ring-opening, allows for the synthesis of a wide variety of natural and non-natural amino acids.

Peptides: Oxazolones have been employed in peptide synthesis. mdpi.comnih.gov The activation of the carboxyl group of an N-acyl amino acid can lead to the formation of an oxazolone intermediate, which can then react with an amino acid ester to form a peptide bond. However, a significant challenge in this approach is the potential for racemization at the α-carbon of the activated amino acid. core.ac.ukmdpi.comacs.org Careful control of reaction conditions is crucial to minimize this side reaction.

Imidazolinones: Oxazolones can be converted to imidazolinones by reaction with primary amines. researchgate.nettandfonline.com This transformation typically involves the ring-opening of the oxazolone by the amine, followed by an intramolecular cyclization-dehydration to form the imidazolinone ring. researchgate.net This reaction provides a convenient route to a class of heterocycles with diverse biological activities.

The following table provides a summary of the complex molecules that can be synthesized from oxazol-2(3H)-one intermediates and the general transformation involved.

Target MoleculeGeneral Transformation
Amino AlcoholsRing-opening hydrolysis/alcoholysis
AmidesRing-opening followed by reaction with amines
Amino AcidsFunctionalization at C4 followed by ring-opening
PeptidesActivation of N-acyl amino acids to form oxazolone intermediates
ImidazolinonesReaction with primary amines leading to ring transformation

Functionalization Strategies at Key Positions of the Oxazol-2(3H)-one Core

The functionalization of the oxazol-2(3H)-one core at its key positions (N3, C4, and C5) allows for the synthesis of a wide range of derivatives with tailored properties.

N3-Functionalization: The nitrogen atom at the 3-position can be functionalized through acylation or alkylation reactions. In the case of this compound, the nitrogen is already acylated. Removal of the acetyl group would allow for the introduction of other substituents at this position, thereby modulating the electronic properties and reactivity of the ring.

C4-Functionalization: The C4 position can be functionalized through various C-C and C-X (X = halogen, O, N, S) bond-forming reactions. Deprotonation at the C4 position to generate a carbanion, followed by reaction with an electrophile, is a common strategy. The feasibility of this approach depends on the acidity of the C4-proton, which is influenced by the substituents on the ring.

C5-Functionalization: Similar to the C4 position, the C5 position can also be functionalized. For instance, bromination of the oxazole (B20620) core can be achieved using reagents like N-bromosuccinimide (NBS). chemrxiv.orgchemrxiv.org The resulting bromo-substituted oxazolone can then be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or vinyl substituents at this position. sci-hub.se

The choice of functionalization strategy depends on the desired target molecule and the inherent reactivity of the specific oxazol-2(3H)-one derivative. The ability to selectively functionalize different positions of the ring makes these compounds highly valuable as synthetic building blocks.

Structure Activity Relationship Sar Studies and Rational Design Principles for Oxazol 2 3h One Analogues in Biological Contexts

Identification of Key Structural Motifs Influencing Biological Response within the Oxazol-2(3H)-one Scaffold

The biological activity of compounds derived from the oxazol-2(3H)-one scaffold is dictated by several key structural features. The core heterocycle itself contains a crucial hydrogen bond acceptor in the form of the carbonyl oxygen at the 2-position. For the benzo[d]oxazol-2(3H)-one variant, the fused benzene (B151609) ring provides a significant hydrophobic region that can engage in van der Waals and aromatic interactions within protein binding sites. acs.orgnih.gov

The nitrogen atom at the 3-position (N-3) is a critical point for substitution, allowing for the introduction of various side chains that can profoundly influence potency, selectivity, and pharmacokinetic properties. Often, these side chains are designed to incorporate additional pharmacophoric elements, such as a positive ionizable group or further hydrophobic moieties, to optimize interactions with a specific biological target. acs.orgnih.govmolbnl.it

Studies have shown that the benzoxazolone moiety itself can confer a preference for certain targets, such as the sigma-1 receptor. researchgate.net Modifications to this core, for instance, by replacing the benzene ring with other functional groups, often lead to a reduction in activity, underscoring the importance of the intact scaffold for specific biological effects. najah.edu In the development of inhibitors for the histone methyllysine reader protein CDYL, a structure-based design approach revealed that while the core benzo[d]oxazol-2(3H)-one was essential, other substituents, like a hydroxyl group, could be removed to simplify the structure without compromising binding affinity. sci-hub.se

Impact of Substituent Modifications (e.g., Alkyl, Aryl, Heteroaryl) on Biological Activity Profiles of Oxazol-2(3H)-one Derivatives

The modification of substituents attached to the oxazol-2(3H)-one core is a cornerstone of SAR studies, enabling the fine-tuning of biological activity. The nature and position of these substituents can dramatically alter a compound's affinity and selectivity for its target.

For instance, in a series of benzo[d]oxazol-2(3H)-one derivatives designed as sigma (σ) receptor ligands, the substituent on the N-3 position was paramount. researchgate.net The introduction of an N-benzyl group was found to be a key determinant of activity. Further SAR exploration of this benzyl (B1604629) moiety revealed that the position of subsequent substitutions was critical. Compounds with substituents such as chlorine, fluorine, or a methyl group in the para-position of the benzyl ring displayed significantly higher affinity for the σ₁ receptor compared to their ortho-substituted counterparts. researchgate.net This led to the discovery of highly selective ligands, with one chloro-substituted derivative showing a 4270-fold selectivity for the σ₁ receptor over the σ₂ receptor. researchgate.net

Table 1: SAR of N-Benzyl Benzo[d]oxazol-2(3H)-one Derivatives as Sigma-1 (σ₁) Ligands
CompoundN-Benzyl Ring SubstituentPositionσ₁ Receptor Affinity (Kᵢ, nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)Reference
Example 1Clpara0.14270 researchgate.net
Example 2Fpara0.8>1250 researchgate.net
Example 3CH₃para1.21058 researchgate.net
Example 4Clortho14.0>71 researchgate.net

In a different context, benzo[d]oxazol-2(3H)-one derivatives were designed as selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer drug resistance. nih.govresearchgate.net These inhibitors were developed through a scaffold hopping approach guided by a 3D-QSAR model. The resulting compounds showed potent and selective inhibition of ALDH1A1 over other ALDH isoforms. researchgate.net

Table 2: Activity of Benzo[d]oxazol-2(3H)-one Derivatives as ALDH1A1 Inhibitors
CompoundALDH1A1 IC₅₀ (µM)ALDH2 IC₅₀ (µM)ALDH3A1 IC₅₀ (µM)Reference
5k0.026>1000.321 researchgate.net
5o*0.0281.9250.220 researchgate.net

Note: Compound 5o is a 2-oxazolo[4,5-b]pyridin-2(3H)-one derivative, a closely related bioisostere.

Broader studies have highlighted that incorporating moieties like piperazine (B1678402) or piperidine (B6355638) at the N-3 position can be crucial for achieving desired biological responses, such as anticancer effects. najah.edu The versatility of the scaffold is further demonstrated by the synthesis of derivatives with antimicrobial and acetylcholinesterase inhibitory activities based on the specific N-substituents chosen. mdpi.comdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions of Benzo[d]oxazol-2(3H)-one Derivatives

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. Several 3D-QSAR models have been successfully developed for benzo[d]oxazol-2(3H)-one derivatives, providing significant insights into their interaction with biological targets. acs.orgnih.govmolbnl.itnih.gov

For σ₁ receptor ligands, a 3D-pharmacophore model was generated based on a series of 31 benzo[d]oxazol-2(3H)-one derivatives. acs.orgnih.gov The best-performing hypothesis identified five key features essential for binding: one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic regions, and one general hydrophobic feature. This model yielded a 3D-QSAR with a high correlation coefficient of 0.89, indicating strong predictive power. acs.orgnih.gov Similarly, a distinct 3D-pharmacophore model was developed for σ₂ receptor ligands based on 19 compounds, which also showed excellent correlation (r = 0.97). molbnl.it

In the development of ALDH1A1 inhibitors, a 3D-QSAR model was initially created using a different class of known inhibitors. nih.gov This model identified the essential electrostatic, van der Waals, and hydrophobic potentials required for selective inhibition. The benzo[d]oxazol-2(3H)-one scaffold was then identified through a scaffold hopping strategy as a suitable bioisostere that could effectively map onto this 3D-QSAR model, leading to the design of novel and potent inhibitors with predicted pIC₅₀ values in the range of 6.8 to 7.5. nih.govresearchgate.net

Table 3: Summary of 3D-QSAR Models for Benzo[d]oxazol-2(3H)-one Derivatives
TargetKey Pharmacophore/Field FeaturesCorrelation Coefficient (r)Reference
Sigma-1 (σ₁) Receptor1 Positive Ionizable, 1 H-Bond Acceptor, 2 Hydrophobic Aromatic, 1 Hydrophobic0.89 acs.orgnih.gov
Sigma-2 (σ₂) Receptor1 Positive Ionizable, 1 H-Bond Acceptor, 1 Hydrophobic Aromatic, 1 Hydrophobic Aliphatic, 1 Generic Hydrophobic0.97 molbnl.it
ALDH1A1Defined Electrostatic, van der Waals, and Hydrophobic PotentialsNot specified for this scaffold, but used for predictive design nih.gov

Ligand-Based and Structure-Based Computational Design Approaches for Targeted Oxazol-2(3H)-one Analogues

Computational chemistry provides two primary avenues for the rational design of new drugs: ligand-based and structure-based approaches. Both have been effectively applied to the oxazol-2(3H)-one scaffold.

Ligand-Based Design: This approach is used when the 3D structure of the target protein is unknown or difficult to obtain. It relies on the knowledge of molecules that are known to bind to the target. The 3D-QSAR and pharmacophore models developed for σ₁ and σ₂ receptor ligands are prime examples of ligand-based design tools. acs.orgnih.govmolbnl.it These models serve as virtual templates or filters. They can be used to design a new generation of ligands with potentially higher affinity or to screen large virtual libraries of compounds to identify new, structurally diverse hits that possess the key pharmacophoric features required for binding. nih.gov The identification of the benzo[d]oxazol-2(3H)-one scaffold as a potent ALDH1A1 inhibitor through scaffold hopping based on a QSAR model from a different chemical series is another powerful demonstration of ligand-based design. nih.gov

Structure-Based Design: This method is employed when the high-resolution 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for the direct visualization of the binding site and the interactions between a ligand and the protein. A notable example is the development of the first potent and selective small-molecule inhibitors of CDYL. sci-hub.se In this study, molecular docking and dynamic simulations were used to understand the binding conformation of lead compounds within the chromodomain of CDYL. This structural insight facilitated a rational, structure-based virtual screening and subsequent synthetic effort, where 29 derivatives based on the benzo[d]oxazol-2(3H)-one scaffold were created to probe the binding pocket and optimize interactions, ultimately leading to a potent and selective chemical probe for CDYL. sci-hub.se

Mechanistic Investigations into Biological Activities and Interactions of Oxazol 2 3h One Derivatives

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase, Kinases such as TNIK, Acyl Protein Thioesterases)

Oxazolone (B7731731) derivatives have been identified as inhibitors of various enzymes implicated in disease. Benzo[d]oxazol-2(3H)-one derivatives, for instance, have emerged as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.govresearchgate.net One of the most potent compounds identified, compound 8g, exhibited an IC₅₀ value of 0.050 μM against TNIK. nih.gov Mechanistically, the inhibition of TNIK by these derivatives has been shown to suppress the proliferation and migration of colorectal cancer cells. nih.gov

The lipoxygenase (LOX) pathway, which is involved in inflammatory processes through the production of leukotrienes, is another target for oxazolone derivatives. mdpi.com While specific mechanistic details for 3-Acetyl-5-ethyloxazol-2(3H)-one are not extensively documented, the general anti-inflammatory properties of oxazolones suggest potential inhibitory activity against enzymes like lipoxygenase. mdpi.comresearchgate.net

Furthermore, the inhibition of acyl protein thioesterases (APTs) represents a therapeutic strategy for targeting oncogenic signaling pathways. nih.govcore.ac.uk APTs are serine hydrolases that reverse protein S-palmitoylation, a dynamic lipid modification crucial for protein trafficking and localization. nih.gov Inhibition of these enzymes can disrupt the localization and function of key signaling proteins like Ras. nih.govcore.ac.uk While the direct inhibition of APTs by this compound is yet to be fully elucidated, the structural features of oxazolones make them plausible candidates for interacting with the active sites of such hydrolases.

Enzyme Inhibition by Oxazolone Derivatives

Compound ClassTarget EnzymeBiological EffectPotency (IC₅₀)Reference
Benzo[d]oxazol-2(3H)-one derivativesTNIK (Traf2- and Nck-interacting kinase)Suppression of colorectal cancer cell proliferation and migration0.050 μM (for compound 8g) nih.gov

Receptor Binding Mechanisms (e.g., Sigma-1 Receptors by Benzo[d]oxazol-2(3H)-one Derivatives)

Benzo[d]oxazol-2(3H)-one derivatives have been extensively studied for their interaction with sigma receptors, particularly the sigma-1 (σ₁) subtype. nih.govresearchgate.netnih.gov These receptors are implicated in a variety of neurological functions and are considered therapeutic targets for several central nervous system disorders.

Binding studies have confirmed that the benzoxazolone moiety confers a preference for the σ₁ binding site. nih.gov The affinity and selectivity of these derivatives are significantly influenced by the nature and position of substituents on the N-benzyl moiety. nih.govresearchgate.net For example, para-substituted compounds with chloro, hydrogen, fluoro, or methyl groups exhibit higher affinity for σ₁ receptors compared to their ortho-substituted counterparts. nih.gov One of the most selective ligands identified is a Cl-substituted compound with a Kᵢ value of 0.1 nM for σ₁ receptors and a selectivity ratio (Kᵢσ₂/Kᵢσ₁) of 4270. nih.gov This high affinity and selectivity suggest that benzo[d]oxazol-2(3H)-one derivatives are among the most promising σ₁ receptor-preferring ligands currently available. nih.gov

Sigma-1 Receptor Binding Affinity of Benzo[d]oxazol-2(3H)-one Derivatives

CompoundSigma-1 Receptor Affinity (Kᵢ, nM)Sigma-2 Receptor Affinity (Kᵢ, nM)Selectivity Ratio (Kᵢσ₂/Kᵢσ₁)Reference
Cl-substituted benzo[d]oxazol-2(3H)-one derivative0.14274270 nih.gov
3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one (Compound 1)0.6Not specified, moderate selectivity29 nih.gov
3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one (Compound 2)2.3~190.187 nih.gov
3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one (Compound 3)8.5~49358 nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Wnt Signaling by Benzo[d]oxazol-2(3H)-one Derivatives)

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. nih.govresearchgate.net As mentioned earlier, benzo[d]oxazol-2(3H)-one derivatives that inhibit the kinase TNIK have been shown to modulate the Wnt signaling pathway. nih.govresearchgate.net

Western blot analysis has indicated that these compounds can inhibit the aberrant transcriptional activation of Wnt signaling. nih.gov By targeting TNIK, these oxazolone derivatives can downregulate the expression of downstream Wnt target genes, such as c-Myc, which are crucial for cancer cell growth and survival. google.com This provides a clear mechanistic link between the inhibition of a specific kinase by an oxazolone derivative and the modulation of a key oncogenic signaling pathway.

Antimicrobial and Antifungal Activity Mechanisms of Oxazolone and Related Heterocyclic Systems

Oxazolone and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netajol.infoijpsjournal.comjapsonline.comulisboa.ptopenmedicinalchemistryjournal.com The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and oxazolones represent a promising class of compounds. researchgate.netnih.gov

The antimicrobial activity of oxazolone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov For instance, certain 5(4H)-oxazolone-based sulfonamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting potent antifungal activity. nih.gov The presence of an exocyclic double bond in the 4-position of the oxazolone ring provides a site for Michael addition, which could be a key mechanism for their interaction with biological nucleophiles in pathogens. nih.gov

Identifying the specific molecular targets of oxazolones in pathogenic microorganisms is crucial for understanding their mechanism of action and for rational drug design. While direct targets for this compound are still under investigation, insights can be drawn from analogous heterocyclic systems.

For example, studies on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which share structural similarities with acetylated oxazolones, have provided valuable information. nih.gov A particular 1,3,4-oxadiazole (B1194373) derivative with a 5-nitrofuran-2-yl substituent has demonstrated strong bactericidal effects, especially against Staphylococcus spp. nih.gov This suggests that the nitro group may play a role in the mechanism of action, possibly through the generation of reactive nitrogen species within the bacterial cell.

Furthermore, some oxazolone-based sulfonamides have been shown to reduce biofilm formation and diminish the production of virulence factors in both Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov In silico studies suggest that these compounds may act by competing with native ligands for binding to quorum sensing (QS) receptors, thereby disrupting the signaling system that controls bacterial virulence. nih.gov This highlights a potential mechanism where oxazolones act as anti-virulence agents rather than directly killing the bacteria, which could reduce the selective pressure for resistance development.

Antimicrobial Activity of Oxazolone and Related Derivatives

Compound ClassOrganismActivityPotential MechanismReference
5(4H)-Oxazolone-based sulfonamidesGram-positive and Gram-negative bacteria, FungiAntibacterial and antifungalInhibition of bacterial growth, disruption of quorum sensing nih.gov
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStaphylococcus spp.BactericidalPotential generation of reactive nitrogen species nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties of Oxazolones and Related Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. turkjps.org Oxazolone derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. turkjps.orgscispace.comresearchgate.netresearchgate.netnih.gov

The antioxidant activity of these compounds can be attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov The specific structural features of the oxazolone derivative, such as the nature and position of substituents on the aromatic rings, can significantly influence its radical scavenging capacity. researchgate.net For example, some 2,4-substituted oxazolones have been shown to possess significant antioxidant potential in DPPH and hydroxyl radical scavenging assays. scispace.com The mechanism of action is believed to involve the stabilization of the resulting radical through resonance within the heterocyclic ring and any attached aromatic systems.

Influence of Protonation State on Biological Activity of Oxazole (B20620) Rings

The biological activity of heterocyclic compounds is often dependent on their protonation state at physiological pH, as this can affect their solubility, membrane permeability, and interaction with biological targets. The oxazole ring itself is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org This means that at physiological pH, the oxazole ring is predominantly in its neutral form.

However, protonation can and does occur, and studies have shown that it exclusively happens at the nitrogen atom of the heterocyclic ring. nih.gov This protonation event can significantly alter the electronic properties of the ring and its ability to form hydrogen bonds. The protonated oxazole can act as a hydrogen bond donor through the N-H group, which can be a crucial interaction for binding to the active site of an enzyme or a receptor. nih.gov The strength of this hydrogen bond, and therefore the binding affinity, will be influenced by the local microenvironment of the binding site. Understanding the influence of protonation is therefore critical for predicting and optimizing the biological activity of oxazole-containing compounds. nih.govsemanticscholar.org

Emerging Applications and Future Research Directions for Oxazol 2 3h One Chemistry

Development of Next-Generation Therapeutic Candidates from the Oxazolone (B7731731) Scaffold

The oxazolone scaffold is a "privileged structure" in drug discovery, valued for its ability to interact with a wide range of biological targets. rsc.org Its utility is demonstrated by the number of derivatives that have been investigated for various therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and neurological diseases. rsc.org

The first approved drug featuring this core structure was Linezolid, an antibiotic used to combat multidrug-resistant bacterial infections. rsc.org Following this success, numerous analogues have been developed, with some reaching advanced clinical trials. rsc.org The oxazolone ring acts as a versatile building block, allowing for diverse modifications at its various reactive sites to optimize pharmacological activity. nih.gov For instance, substitutions at the C(4) and C(5) positions of the 2-oxazolone core are common strategies to enhance potency and selectivity for specific targets, such as in the development of acid ceramidase inhibitors. acs.org

Research has highlighted the potential of oxazolone derivatives in several key therapeutic areas:

Antibacterial Agents: Beyond Linezolid, compounds like Posizolid have been investigated for treating bacterial infections. nih.gov

Anticancer Agents: ZHD-0501, a metabolite of a staurosporine (B1682477) analog, incorporates an oxazolone scaffold and has been shown to inhibit the proliferation of several human and murine cancer cell lines. nih.gov

Anti-inflammatory and Immunosuppressive Agents: The drug Deflazacort, which contains the oxazolone structure, is known for its anti-inflammatory and immunosuppressive effects. nih.gov

Antiviral and Antileishmanial Agents: Studies on 3-acetyl-1,3,4-oxadiazoline hybrids, which are structurally related to oxazolones, have shown significant antileishmanial activity. nih.gov

The following table summarizes key examples of drugs and clinical candidates built upon the oxazolone scaffold.

Drug/Compound NameTherapeutic AreaMechanism/Note
Linezolid AntibacterialFirst FDA-approved oxazolidinone antibiotic. rsc.org
Posizolid AntibacterialInvestigated for the treatment of bacterial infections. nih.gov
Deflazacort Anti-inflammatory, ImmunosuppressiveCorticosteroid with an oxazolone ring. nih.gov
ZHD-0501 AnticancerStaurosporine analog metabolite inhibiting cancer cell proliferation. nih.gov
Jadomycin AntifungalPentacyclic compound with an oxazolone moiety. nih.gov

Applications in Advanced Materials Science (e.g., Molecular Photoswitches, Luminescent Materials)

The unique electronic and structural properties of the oxazolone scaffold make it a promising candidate for applications in advanced materials science. While direct applications of "3-Acetyl-5-ethyloxazol-2(3H)-one" are not widely documented, related oxazole (B20620) and oxadiazole derivatives have demonstrated significant potential as functional materials.

Luminescent Materials: Heterocyclic compounds, including oxadiazole derivatives, are known for their spectral luminescent properties. researchgate.net They are investigated for use as fluorescent and phosphorescent luminophors and as organic semiconductors in optoelectronics. researchgate.net For example, certain 2-aryl-5-methyl-1,3,4-oxadiazoles luminesce with a high quantum yield in various solvents. Similarly, zinc(II) complexes of 5-(2-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole exhibit intense luminescence, making them suitable for developing new photoactive materials.

Molecular Photoswitches: Molecular photoswitches are molecules that can be reversibly switched between two or more stable states using light. This property is highly sought after for applications ranging from data storage to photopharmacology. While research into oxazolones as photoswitches is an emerging area, the key requirements for a good photoswitch—such as a small structural motif that can be operated with visible light and has a large band separation—are characteristics that could potentially be engineered into the oxazolone scaffold. The challenge often lies in achieving selective, bidirectional photoisomerization using visible light, a problem that has been addressed in other systems like azobenzenes and could guide future research on oxazolone-based materials. rug.nl

Continued Exploration of Oxazolones as Chirality Sources and Building Blocks in Asymmetric Synthesis

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, the process of creating chiral molecules, often relies on chiral building blocks or auxiliaries. Oxazolones and related heterocycles are valuable tools in this field.

The oxazolone scaffold can serve as a "masked" amino acid, providing a rigid framework that can be used to control stereochemistry in chemical reactions. nih.gov For instance, chiral oxazolidinones derived from natural sources like proline can be used as components in enantioselective coupling reagents.

The synthesis of chiral drugs often involves using starting materials from the "chiral pool," which are naturally occurring enantiopure compounds. nih.gov Alternatively, asymmetric synthesis can be achieved through chiral auxiliaries, catalysts, or reagents. nih.gov The synthesis of the antibacterial agent Ofloxacin, for example, involves an asymmetric route starting from chiral (R)- and (S)-alaninol to produce the more active S-(-) enantiomer. nih.gov Similarly, Δ2-Thiazolines, which are structurally related to oxazolones, are synthesized asymmetrically to serve as chiral ligands and synthetic intermediates. scilit.com The inherent chirality and reactivity of substituted oxazol-2(3H)-ones make them attractive candidates for continued exploration in the development of novel asymmetric synthetic methodologies.

Integration of Artificial Intelligence and Machine Learning in Oxazolone Design and Discovery

These technologies can be applied to the design and discovery of new oxazolone derivatives in several ways:

Generative Models: AI systems can be trained on large databases of known molecules to learn the rules of chemical structures. news-medical.net These models can then generate novel oxazolone-based structures that are predicted to have specific biological activities and optimal safety profiles. news-medical.net

Predictive Modeling: Machine learning models, such as deep learning convolutional neural networks, can be trained to predict the properties of molecules, such as their antibiotic activity or binding affinity to a specific target. acm.orgnih.gov This allows researchers to prioritize which novel oxazolone derivatives to synthesize and test, saving significant time and resources. nih.gov

Multi-Parameter Optimization: Drug design involves balancing multiple properties simultaneously (e.g., potency, selectivity, solubility, low toxicity). AI algorithms can efficiently navigate the vast chemical space to identify oxazolone candidates that best meet all specified criteria. acm.orgnih.gov

Expanding the Scope of Green and Sustainable Synthetic Methodologies for Oxazol-2(3H)-ones

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Developing sustainable methods for producing oxazol-2(3H)-ones and other heterocyclic compounds is a key area of modern chemical research.

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel or Fischer syntheses, often require harsh conditions or produce significant waste. ijpsonline.comresearchgate.net Modern green approaches focus on improving efficiency and reducing environmental impact.

Key green synthetic strategies applicable to oxazolone synthesis include:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.gov It has been successfully used to synthesize various biologically active heterocyclic compounds, including oxadiazole derivatives. nih.gov

Ultrasound Irradiation: Sonochemistry can also accelerate reactions and improve yields, as demonstrated in the synthesis of certain oxadiazole-2(3H)-thiones. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, is a core principle of green chemistry. ijpsonline.comresearchgate.net One-pot van Leusen synthesis of oxazoles has been successfully performed in ionic liquids, which can often be reused multiple times. ijpsonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts reduces both cost and environmental toxicity. ijnc.ir Organocatalytic and photocatalytic methods are gaining prominence as sustainable alternatives. researchgate.net

The following table compares conventional and green approaches for the synthesis of related heterocyclic compounds.

Synthesis ParameterConventional MethodsGreen/Sustainable Methods
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasound
Reaction Time Often several hours to days nih.govMinutes to a few hours nih.gov
Solvents Volatile organic compounds (VOCs)Ionic liquids, deep eutectic solvents, water, or solvent-free conditions ijpsonline.comresearchgate.net
Catalysts Often require metal catalystsOrganocatalysts, photocatalysts, or catalyst-free conditions researchgate.netijnc.ir
Yields Variable, can be lowOften higher yields nih.gov
Byproducts Can generate significant wasteMinimized byproducts, improved atom economy

By embracing these methodologies, the chemical community can continue to explore the vast potential of the oxazol-2(3H)-one scaffold in a more environmentally responsible manner.

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-5-ethyloxazol-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of oxazolone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example:

  • Step 1 : Start with a benzoxazolone precursor (e.g., 5-chloro-1,3-benzoxazol-2(3H)-one) and introduce substituents via alkylation or acylation. Ethyl groups can be added using ethyl halides in the presence of a base (e.g., K₂CO₃) .
  • Step 2 : Acetylation is achieved using acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (70–100°C) and catalyst loading (e.g., triethylamine) to improve yield. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperatureTimeYield
AlkylationEthyl bromide, K₂CO₃DMF80°C6 h65–75%
AcetylationAcetic anhydride, Et₃NAcetonitrile70°C4 h80–85%

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and consult a physician immediately .
  • Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

Methodological Answer:

  • NMR Analysis : Use high-resolution NMR (400 MHz or higher) in deuterated solvents (e.g., DMSO-d₆). Compare experimental shifts with computed values (DFT calculations) to confirm assignments. For example, the acetyl group in this compound should show a carbonyl peak at ~170 ppm in ¹³C NMR .
  • IR Validation : Ensure baseline correction and dry sample preparation (KBr pellet). Look for characteristic peaks: C=O stretch (~1750 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Cross-Verification : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formula. Discrepancies may indicate impurities or tautomeric forms .

Q. What crystallographic strategies are effective for determining the structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Select a crystal size of 0.2–0.3 mm³ .
  • Refinement : Employ SHELXL for structure solution. Initial phases can be derived via direct methods. Refine anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks .
  • Challenges : Address disorder in the ethyl or acetyl groups by applying constraints (e.g., DFIX, SIMU) during refinement. Use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Table 2 : Example Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.23, 8.45, 12.76
β (°)105.4
R₁ (I > 2σ(I))0.042

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?

Methodological Answer:

  • Target Selection : Identify biological targets (e.g., bacterial enzymes, cancer-related kinases) based on structural analogs (e.g., benzoxazolones with antimicrobial activity) .
  • Docking Workflow :
    • Prepare the ligand: Optimize geometry using Gaussian (B3LYP/6-31G*).
    • Retrieve the protein structure (e.g., PDB ID 1MZN for E. coli dihydrofolate reductase).
    • Perform docking with AutoDock Vina, focusing on active site residues.
    • Analyze binding modes: Hydrogen bonds, hydrophobic interactions, and docking scores (ΔG < -7 kcal/mol suggests strong binding) .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. Adjust computational parameters (e.g., grid size, exhaustiveness) to improve correlation .

Q. What strategies mitigate challenges in scaling up synthesis for gram-scale production?

Methodological Answer:

  • Reactor Design : Use a jacketed reactor with precise temperature control (±2°C) to maintain reaction consistency.
  • Solvent Choice : Opt for greener solvents (e.g., ethanol instead of DMF) to simplify purification .
  • Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust stirring rate (300–500 rpm) to ensure homogeneity .
  • Yield Improvement : Conduct DoE (Design of Experiments) to optimize variables (e.g., reagent stoichiometry, catalyst type). Pilot studies show 10–15% yield increase with Pd/C catalysis in hydrogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.